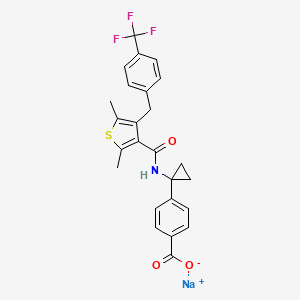

MK-2894 sodium salt

Description

Properties

IUPAC Name |

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRUUNKVGDVBFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648065 | |

| Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006036-88-9 | |

| Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-2894 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2894 sodium salt is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer. This document provides a comprehensive overview of the mechanism of action of MK-2894, detailing its binding affinity, functional antagonism of the EP4 signaling pathway, and its effects in preclinical models of disease. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is predominantly coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in the pathogenesis of inflammatory diseases such as arthritis, as well as in the progression of certain cancers.[1][2][3] MK-2894 has been identified as a high-affinity, selective, and orally active full antagonist of the EP4 receptor, positioning it as a promising therapeutic candidate for these conditions.[4][5]

Molecular Mechanism of Action

The core mechanism of action of MK-2894 is its competitive antagonism of the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by the natural ligand, PGE2.

EP4 Receptor Binding

MK-2894 exhibits high-affinity binding to the human EP4 receptor. Quantitative analysis of its binding properties has been determined through radioligand binding assays.

Table 1: Binding Affinity of MK-2894 for the Human EP4 Receptor

| Parameter | Value | Cell Line | Reference |

| Ki | 0.56 nM | HEK 293 | [4][5] |

Functional Antagonism of EP4 Signaling

MK-2894 effectively inhibits the functional response following EP4 receptor activation by PGE2. This is primarily measured by its ability to block PGE2-induced cAMP accumulation in cells engineered to express the human EP4 receptor.

Table 2: In Vitro Functional Inhibitory Activity of MK-2894

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 2.5 nM | HEK 293 | PGE2-induced cAMP accumulation | [4][5] |

| IC50 | 11 nM | HWB cells | PGE2-induced cAMP accumulation | [4] |

| IC50 | 2.9 nM | HEK 293 (in 10% human serum) | PGE2-induced cAMP accumulation | [5] |

The PGE2-EP4 Signaling Pathway and its Inhibition by MK-2894

The binding of PGE2 to the EP4 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses associated with inflammation and cell proliferation.[1][4][6] MK-2894, by binding to the EP4 receptor, prevents the initial binding of PGE2, thereby blocking this entire signaling cascade.

PGE2-EP4 Signaling Pathway and MK-2894 Inhibition.

Preclinical Pharmacology

The efficacy of MK-2894 has been demonstrated in various animal models of inflammation and pain.

In Vivo Models of Inflammatory Pain

In a rat model of acute carrageenan-induced mechanical hyperalgesia, oral administration of MK-2894 resulted in a dose-dependent inhibition of the pain response.[4]

In Vivo Models of Arthritis

In a rat adjuvant-induced arthritis model, MK-2894 demonstrated potent activity in inhibiting chronic paw swelling in both the primary and secondary paws in a dose-dependent manner.[4] The effective dose for 50% inhibition (ED50) for this anti-inflammatory effect was 0.02 mg/kg/day.[4] Complete inhibition of secondary paw swelling was observed at a dose of 0.1 mg/kg/day.[4]

Table 3: In Vivo Efficacy of MK-2894 in a Rat Arthritis Model

| Model | Endpoint | ED50 | Reference |

| Adjuvant-Induced Arthritis | Inhibition of Chronic Paw Swelling | 0.02 mg/kg/day | [4] |

Experimental Protocols

Radioligand Binding Assay (Illustrative Protocol)

This protocol is a generalized representation based on standard methodologies for GPCR binding assays.

Workflow for EP4 Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Membranes from HEK 293 cells overexpressing the human EP4 receptor are isolated.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3H]PGE2) and varying concentrations of MK-2894.

-

Equilibrium: The reaction is allowed to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of MK-2894 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Illustrative Protocol)

This protocol is a generalized representation based on common functional GPCR assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

MK-2894: A Technical Guide to a Potent and Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2894 is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides an in-depth technical overview of MK-2894, focusing on its core function as an EP4 receptor antagonist. It details the mechanism of action, summarizes key quantitative preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PGE2-EP4 signaling axis.

Introduction to PGE2 and the EP4 Receptor

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. It exerts its diverse biological effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a key player in inflammatory processes, immune modulation, and pain sensitization. Upon binding of PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a variety of cellular responses that contribute to the pathophysiology of inflammatory diseases such as arthritis.

MK-2894: Mechanism of Action

MK-2894 is a high-affinity, full antagonist of the EP4 receptor.[1] Its primary mechanism of action is the competitive blockade of PGE2 binding to the EP4 receptor, thereby inhibiting the downstream signaling cascade. Specifically, MK-2894 has been shown to effectively inhibit PGE2-induced cAMP accumulation in cells expressing the EP4 receptor.[1] This targeted antagonism of the EP4 receptor makes MK-2894 a promising therapeutic candidate for inflammatory disorders, with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The preclinical profile of MK-2894 is characterized by high potency, selectivity, and favorable pharmacokinetic properties. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of MK-2894

| Assay | Species | Cell Line | Parameter | Value | Reference |

| EP4 Receptor Binding | Human | HEK293 | Ki | 0.56 nM | [1] |

| EP4 Functional Antagonism | Human | HEK293 | IC50 | 2.5 nM | [1] |

| EP4 Functional Antagonism | Rat | Whole Blood | IC50 | 11 nM | [1] |

Table 2: Pharmacokinetic Profile of MK-2894

| Species | Route | Dose | Cmax | T1/2 | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vdss) | Reference |

| Mouse | IV | 5 mg/kg | - | 15 h | - | 23 mL/min/kg | 7.6 L/kg | [1] |

| Mouse | PO | 20 mg/kg | 1.4 µM | 15 h | 21% | - | - | [1] |

| Dog | IV | 1 mg/kg | - | 8.8 h | - | 23 mL/min/kg | 0.91 L/kg | [1] |

| Dog | PO | 5 mg/kg | 3.3 µM | 8.8 h | 32% | - | - | [1] |

Table 3: In Vivo Efficacy of MK-2894 in Preclinical Models

| Model | Species | Endpoint | Dosing Regimen | ED50 / Efficacy | Reference |

| Carrageenan-induced Hyperalgesia | Rat | Inhibition of pain response | 0.1 - 10 mg/kg, single oral dose | Dose-dependent inhibition | [1] |

| Adjuvant-induced Arthritis | Rat | Inhibition of chronic paw swelling | 0.1 - 10 mg/kg/day, 5 days oral | ED50 = 0.02 mg/kg/day | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of MK-2894 are provided below. These protocols are based on the information available in the primary publication by Blouin et al. (2010) and general pharmacological methods.

In Vitro Assays

4.1.1. EP4 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of MK-2894 for the human EP4 receptor.

-

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Membrane preparation from the above cells.

-

Radioligand: [3H]PGE2.

-

Non-specific binding control: Unlabeled PGE2.

-

Test compound: MK-2894 at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Scintillation cocktail.

-

Glass fiber filters.

-

-

Protocol:

-

Incubate the cell membranes (20-40 µg of protein) with [3H]PGE2 (e.g., 1-3 nM) and varying concentrations of MK-2894 in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Incubate the mixture for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of MK-2894 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. PGE2-Induced cAMP Accumulation Assay

-

Objective: To determine the functional antagonist potency (IC50) of MK-2894 in inhibiting PGE2-stimulated cAMP production.

-

Materials:

-

HEK293 cells expressing the human EP4 receptor or rat whole blood.

-

PGE2 (agonist).

-

Test compound: MK-2894 at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Seed the HEK293 cells in a multi-well plate and allow them to adhere overnight. For the whole blood assay, fresh blood is used.

-

Pre-incubate the cells (or blood) with varying concentrations of MK-2894 for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration of cAMP against the log concentration of MK-2894 and determine the IC50 value using non-linear regression.

-

In Vivo Models

4.2.1. Carrageenan-Induced Mechanical Hyperalgesia in Rats

-

Objective: To evaluate the analgesic effect of MK-2894 in a model of acute inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

λ-Carrageenan solution (e.g., 1-2% in sterile saline).

-

Test compound: MK-2894 formulated for oral administration.

-

Vehicle control.

-

Apparatus for measuring mechanical hyperalgesia (e.g., Randall-Selitto paw pressure test or von Frey filaments).

-

-

Protocol:

-

Acclimatize the rats to the testing environment and handling.

-

Measure the baseline paw withdrawal threshold to a mechanical stimulus.

-

Administer MK-2894 or vehicle orally at various doses (e.g., 0.1, 1, 10 mg/kg).

-

After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

-

At various time points post-carrageenan injection (e.g., 3 hours), measure the paw withdrawal threshold in both the ipsilateral (injected) and contralateral (non-injected) paws.

-

The analgesic effect is determined by the reversal of the carrageenan-induced reduction in paw withdrawal threshold.

-

Calculate the percentage inhibition of hyperalgesia for each dose group compared to the vehicle-treated group.

-

4.2.2. Adjuvant-Induced Arthritis (AIA) in Rats

-

Objective: To assess the anti-inflammatory and anti-arthritic efficacy of MK-2894 in a model of chronic inflammation.

-

Animals: Male Lewis or Sprague-Dawley rats.

-

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

Test compound: MK-2894 formulated for daily oral administration.

-

Vehicle control.

-

Calipers or a plethysmometer to measure paw volume/thickness.

-

-

Protocol:

-

On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or into one hind paw.

-

Begin daily oral administration of MK-2894 or vehicle on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of clinical signs, around day 10-12) schedule.

-

Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the volume or thickness of both hind paws at regular intervals throughout the study (e.g., every 2-3 days).

-

The primary endpoint is the inhibition of paw swelling in both the primary (injected) and secondary (non-injected) paws.

-

At the end of the study, other parameters such as body weight, histological analysis of the joints, and inflammatory biomarkers can be assessed.

-

Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle-treated group.

-

Visualizations

The following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for evaluating an EP4 antagonist.

Caption: EP4 Receptor Signaling Pathway and the inhibitory action of MK-2894.

Caption: General workflow for the preclinical evaluation of an EP4 antagonist like MK-2894.

Conclusion

MK-2894 is a well-characterized, potent, and selective EP4 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. Its mechanism of action, centered on the blockade of PGE2-mediated cAMP signaling, offers a targeted approach to modulating inflammatory pathways. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of MK-2894 and other EP4 antagonists as potential therapeutics for a range of inflammatory conditions.

References

An In-Depth Technical Guide to the Chemical Properties of MK-2894 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2894 sodium salt is a potent and highly selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).[1] As a key mediator in the prostaglandin E2 (PGE2) signaling pathway, the EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and oncology.[2] Consequently, MK-2894 has emerged as a valuable tool in preclinical research and a potential therapeutic agent for a range of inflammatory disorders and other diseases.[3] This technical guide provides a comprehensive overview of the chemical properties of MK-2894 sodium salt, detailed experimental protocols for its characterization, and a visualization of its relevant signaling pathway.

Chemical and Physical Properties

MK-2894 sodium salt is the sodium salt of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid.[3] The compound is a white to off-white solid.[4]

Table 1: Chemical and Physical Properties of MK-2894 Sodium Salt

| Property | Value | Reference(s) |

| Chemical Name | Sodium 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate | [3] |

| Molecular Formula | C₂₅H₂₁F₃NNaO₃S | [5] |

| Molecular Weight | 495.49 g/mol | [5] |

| CAS Number | 1006036-88-9 | [5] |

| Appearance | White to off-white solid | [4] |

| Solubility | DMSO: ≥ 50 mg/mL (105.59 mM) | [6] |

| Storage Conditions | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Spectroscopic Data

-

¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological Activity

MK-2894 is a potent and selective EP4 receptor antagonist. Its biological activity is typically characterized by its binding affinity (Ki) and its functional inhibition of PGE2-induced signaling (IC50).

Table 2: Biological Activity of MK-2894

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| Ki | 0.56 nM | Human EP4 receptor | [1] |

| IC50 (cAMP inhibition) | 2.5 nM | HEK293 cells expressing human EP4 receptor | [1] |

| IC50 (cAMP inhibition) | 11 nM | Human whole blood (HWB) | [6] |

Experimental Protocols

EP4 Receptor Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of MK-2894 for the EP4 receptor. The protocol involves a competitive binding experiment using a radiolabeled ligand that binds to the EP4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human EP4 receptor (e.g., HEK293 cells).

-

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: A tritiated prostaglandin, such as [³H]-PGE₂, is commonly used.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of MK-2894 sodium salt.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using a non-linear regression to determine the IC50 value, which is the concentration of MK-2894 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

cAMP Functional Assay

This assay measures the ability of MK-2894 to antagonize the function of the EP4 receptor, which is coupled to the Gs protein and stimulates the production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured in an appropriate medium.

-

Assay Medium: A suitable buffer, such as HBSS, is used for the assay.

-

Procedure:

-

Cells are pre-incubated with various concentrations of MK-2894 sodium salt.

-

The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the PGE2-induced cAMP response against the concentration of MK-2894.

Signaling Pathway

The primary signaling pathway for the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs) of the G protein. Activation of the EP4 receptor by its endogenous ligand, PGE2, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. MK-2894, as an antagonist, blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.

Caption: EP4 Receptor Signaling Pathway and Inhibition by MK-2894.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an EP4 receptor antagonist like MK-2894.

Caption: Workflow for the Characterization of MK-2894.

Conclusion

MK-2894 sodium salt is a well-characterized, potent, and selective EP4 receptor antagonist with significant potential in research and drug development. This guide provides essential chemical, physical, and biological data, along with detailed experimental protocols and pathway visualizations to support its application in the laboratory. A thorough understanding of these properties is critical for the design and interpretation of studies aimed at elucidating the role of the EP4 receptor in health and disease.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MK-2894 sodium salt [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

MK-2894 Sodium Salt: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2894 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] As a second-generation EP4 antagonist, it has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models, positioning it as a potential therapeutic agent for inflammatory diseases such as arthritis.[1][2][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of MK-2894 sodium salt.

Discovery and Rationale

The discovery of MK-2894, chemically known as 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, was the result of a targeted effort to develop a potent and selective EP4 receptor antagonist with a favorable pharmacokinetic profile.[2][5] The rationale behind targeting the EP4 receptor lies in its critical role in mediating the pro-inflammatory and nociceptive effects of PGE2.[6] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes, a selective EP4 antagonist offers the potential for potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[2][5]

Mechanism of Action

MK-2894 is a high-affinity, full antagonist of the EP4 receptor.[1][7] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses that contribute to inflammation and pain.[8] MK-2894 competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.[1][7]

Signaling Pathway

EP4 Receptor Signaling Pathway and Inhibition by MK-2894

Synthesis of MK-2894 Sodium Salt

The detailed, step-by-step experimental procedure for the synthesis of MK-2894 is described in the supplementary material of the primary discovery publication by Blouin M, et al. in the Journal of Medicinal Chemistry (2010, 53(5), 2227-38). Unfortunately, this supplementary information was not publicly accessible at the time of this writing.

However, based on the parent publication, the synthesis is a multi-step process. A scalable synthesis approach has also been developed which involves four main steps in the longest linear sequence and utilizes two consecutive iron-catalyzed Friedel-Crafts substitutions, avoiding the need for cryogenic conditions.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of MK-2894 are crucial for understanding its pharmacological profile. The following are representative protocols for key in vivo assays used to characterize its anti-inflammatory and analgesic effects.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established method for evaluating anti-arthritic compounds.

Workflow:

Workflow for the Adjuvant-Induced Arthritis (AIA) Model

Methodology:

-

Induction: Arthritis is induced in male Lewis or Sprague-Dawley rats by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil (Complete Freund's Adjuvant) into the tail or footpad.

-

Treatment: Oral administration of MK-2894 (at doses ranging from 0.1 to 10 mg/kg/day) or vehicle is initiated on the day of adjuvant injection and continues for a specified period (e.g., 14-21 days).

-

Assessment:

-

Paw Swelling: The volume of both the injected (primary) and contralateral (secondary) paws is measured at regular intervals using a plethysmometer. The percentage inhibition of paw edema is calculated relative to the vehicle-treated group.

-

Mechanical Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) are measured to assess pain sensitivity.

-

Carrageenan-Induced Hyperalgesia in Rats

This model is used to evaluate the acute analgesic effects of compounds.

Methodology:

-

Induction: A subcutaneous injection of a 1-2% solution of carrageenan in saline is administered into the plantar surface of one hind paw of the rat.

-

Treatment: MK-2894 (at doses ranging from 0.1 to 10 mg/kg) or vehicle is administered orally prior to or shortly after the carrageenan injection.

-

Assessment: Paw withdrawal latency or threshold to a thermal or mechanical stimulus is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. An increase in the withdrawal threshold or latency indicates an analgesic effect.

Preclinical Data

The preclinical efficacy of MK-2894 has been demonstrated in multiple animal models of pain and inflammation.

Table 1: In Vitro Potency of MK-2894

| Assay | Species | Cell Line | Parameter | Value (nM) |

| EP4 Receptor Binding | Human | HEK293 | Ki | 0.56[1][7] |

| PGE2-induced cAMP Accumulation | Human | HEK293 | IC50 | 2.5[1][7] |

| PGE2-induced cAMP Accumulation | Human | Whole Blood | IC50 | 11[1] |

Table 2: In Vivo Efficacy of MK-2894 in Rat Models

| Model | Parameter | Route of Administration | ED50 (mg/kg) |

| Adjuvant-Induced Arthritis (Chronic Paw Swelling) | Inhibition of Paw Swelling | Oral (daily) | 0.02[4] |

| Carrageenan-Induced Hyperalgesia (Acute Pain) | Reversal of Mechanical Hyperalgesia | Oral (single dose) | 0.36[8] |

Table 3: Pharmacokinetic Profile of MK-2894

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (µM) | T1/2 (h) |

| Dog | 5 (PO) / 1 (IV) | Oral / Intravenous | 32 | 3.3 | 8.8[4] |

| Rat | - | - | - | - | - |

| Mouse | - | - | - | - | - |

| Data for Rat and Mouse not fully available in the reviewed sources. |

Conclusion

MK-2894 is a potent and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of inflammatory pain. Its high affinity and functional antagonism of the EP4 receptor translate to significant efficacy in rodent models of arthritis and acute inflammation. The favorable pharmacokinetic properties observed in preclinical species further support its potential as an orally administered therapeutic. While the detailed synthetic protocol from the primary literature was not accessible for this review, the reported scalable synthesis suggests a viable path for larger-scale production. Further clinical development will be necessary to establish the safety and efficacy of MK-2894 in humans.

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

- 8. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity and Mechanism of Action of MK-2894: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The document details its binding affinity, functional potency, and the experimental methodologies used for its characterization, offering valuable insights for professionals in pharmacology and drug development.

Core Binding and Functional Activity

MK-2894 is a second-generation, orally active antagonist that demonstrates high-affinity binding to the human EP4 receptor.[1][2][3] Its primary mechanism of action is the competitive blockade of prostaglandin E2 (PGE2) binding, which subsequently inhibits downstream signaling cascades.[4] This potent antagonism translates to significant anti-inflammatory activity in various preclinical models.[1][3]

Quantitative Binding Affinity and Functional Potency

The binding affinity (Ki) and functional inhibitory concentration (IC50) of MK-2894 have been determined through radioligand binding and functional cell-based assays. The data consistently highlight its sub-nanomolar affinity and low nanomolar functional potency.

| Parameter | Target Receptor | Value (nM) | Cell Line / System | Assay Type |

| Ki | Human EP4 | 0.56 ± 0.1 | HEK293 cell membranes | Radioligand Binding Assay |

| IC50 | Human EP4 | 2.5 ± 0.7 | HEK293 cells | PGE2-induced cAMP Accumulation |

| IC50 | Human EP4 | 2.9 | HEK293 cells (in 10% human serum) | PGE2-induced cAMP Accumulation |

| IC50 | Human EP4 | 11 | Human Whole Blood (HWB) | PGE2-induced cAMP Accumulation |

Table 1: Summary of in vitro binding and functional data for MK-2894. Data sourced from multiple studies.[1][2]

Receptor Selectivity

MK-2894 is characterized as a highly selective antagonist for the EP4 receptor.[2] Studies indicate it shows minimal to no significant antagonist activity against other homologous prostanoid receptors, including EP1, EP2, and EP3, which is a critical attribute for minimizing off-target effects.[5]

Mechanism of Action and Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein subunit.[6][7] Ligand activation by PGE2 initiates a cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] MK-2894 exerts its effect by competitively inhibiting this initial binding event.

Upon binding of its endogenous ligand PGE2, the EP4 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[4][10] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[4][6] Some evidence also suggests the EP4 receptor can couple to alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[6][9][10]

MK-2894 physically blocks the binding site for PGE2 on the EP4 receptor, preventing the initiation of this signaling cascade and thereby antagonizing the physiological and pathophysiological effects of PGE2.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 5. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

MK-2894: A Technical Guide to its High-Affinity and Selective Antagonism of the EP4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2894 is a potent and selective antagonist of the E-prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin E2 (PGE2).[1] The EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2] Consequently, selective antagonists of the EP4 receptor, such as MK-2894, are valuable tools for both basic research and as potential therapeutic agents.[3] This technical guide provides a comprehensive overview of the selectivity of MK-2894 for the EP4 receptor, including quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Selectivity of MK-2894

MK-2894 demonstrates high-affinity binding to the human EP4 receptor and potent functional antagonism. Its selectivity for the EP4 receptor over other human prostanoid EP receptor subtypes is a key characteristic. The following tables summarize the quantitative data for MK-2894 and a closely related precursor compound.

| Compound | Receptor | Parameter | Value (nM) |

| MK-2894 | Human EP4 | Ki | 0.56 |

| MK-2894 | Human EP4 | IC50 | 2.5 |

Table 1: Binding Affinity and Functional Potency of MK-2894 for the Human EP4 Receptor.[1]

While direct quantitative data for MK-2894 against other EP receptors is not explicitly available in the primary literature, the selectivity profile of a key precursor compound provides strong evidence for its high selectivity.

| Compound | Receptor | Parameter | Value (nM) |

| Precursor to MK-2894 | Human EP1 | IC50 | >10,000 |

| Precursor to MK-2894 | Human EP2 | IC50 | >10,000 |

| Precursor to MK-2894 | Human EP3 | IC50 | >10,000 |

Table 2: Functional Antagonism of a Precursor to MK-2894 against Human EP1, EP2, and EP3 Receptors. This data suggests a selectivity of over 4000-fold for the EP4 receptor.

Experimental Protocols

The determination of the binding affinity and functional antagonism of MK-2894 for the EP4 receptor involves two primary experimental methodologies: a radioligand binding assay and a cAMP functional assay.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound (MK-2894) to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 cells).[4]

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[5]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.[5]

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (MK-2894).[6]

-

The plate is incubated to allow the binding reaction to reach equilibrium.[5]

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[5]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[5]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

-

The data are used to generate a competition binding curve, from which the IC50 value (the concentration of MK-2894 that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

cAMP Functional Assay (for IC50 determination)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the EP4 receptor signaling pathway.

1. Cell Culture and Plating:

-

HEK293 cells stably expressing the human EP4 receptor are cultured and seeded into 96-well plates.[8]

2. Compound Incubation:

-

Cells are pre-incubated with varying concentrations of the antagonist (MK-2894).[9]

3. Agonist Stimulation:

-

A fixed concentration of an EP4 agonist (e.g., PGE2) is added to the wells to stimulate the EP4 receptors.[8][9]

-

The agonist stimulation leads to an increase in intracellular cAMP levels.[4]

4. cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[9][10]

5. Data Analysis:

-

The data are used to generate a dose-response curve, showing the inhibition of agonist-induced cAMP production by MK-2894.

-

The IC50 value, representing the concentration of MK-2894 that inhibits 50% of the maximal agonist response, is determined from this curve.

Signaling Pathways

The EP4 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[4] Activation of the EP4 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that leads to the production of cAMP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

The Pharmacokinetic Profile of MK-2894 in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2894, a potent and selective antagonist of the prostaglandin E2 (PGE2) subtype 4 (EP4) receptor, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. Understanding its pharmacokinetic profile is crucial for the translation of its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacokinetic properties of MK-2894 in rats, including quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway visualization. The data presented herein is intended to support further research and development of this compound.

Introduction

Prostaglandin E2 is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes (EP1-EP4). The EP4 receptor, in particular, has been identified as a critical transducer of PGE2-mediated inflammatory signaling.[1] MK-2894, with its high affinity and selectivity for the EP4 receptor, represents a promising therapeutic candidate for inflammatory disorders.[2][3][4] This document synthesizes the available pharmacokinetic data for MK-2894 in Sprague-Dawley (SD) rats, a common preclinical model, to provide a detailed resource for researchers in the field.

Pharmacokinetic Profile of MK-2894 in Sprague-Dawley Rats

The pharmacokinetic parameters of MK-2894 in male Sprague-Dawley rats have been characterized following both intravenous and oral administration, revealing favorable properties for a drug development candidate.[5]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of MK-2894 in SD rats.

| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |

| Cmax (Maximum Concentration) | - | 4.5 µM |

| Tmax (Time to Maximum Concentration) | - | Not Reported |

| AUC (Area Under the Curve) | Not Reported | Not Reported |

| T½ (Half-life) | 4.5 hours | Not Reported |

| CL (Clearance) | 9.2 mL/min/kg | - |

| Vdss (Volume of Distribution at Steady State) | 2.6 L/kg | - |

| F (Bioavailability) | - | 29% |

Data sourced from MedchemExpress.[5]

Experimental Protocols

The following sections describe the likely experimental methodologies employed to generate the pharmacokinetic data presented above, based on standard practices for such studies in rats.

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley (SD)

-

Sex: Male

-

Health Status: Healthy, specific pathogen-free

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum, with fasting overnight prior to dosing.

Drug Formulation and Administration

-

Compound: MK-2894

-

Formulation: For intravenous administration, MK-2894 is typically dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and a solubilizing agent (e.g., PEG400, DMSO). For oral administration, the compound is often suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

-

Routes of Administration:

-

Intravenous (IV): Administered as a single bolus injection into a tail vein or via a cannulated jugular vein.

-

Oral (PO): Administered as a single dose via oral gavage.

-

Blood Sampling

-

Method: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or a cannulated carotid artery or jugular vein.

-

Time Points (Representative):

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of MK-2894 in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Procedure:

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Chromatography: The supernatant is injected onto an HPLC system equipped with a suitable analytical column (e.g., C18) to separate MK-2894 from endogenous plasma components.

-

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Quantification: The concentration of MK-2894 is determined by comparing its peak area to that of a known concentration of an internal standard and a standard calibration curve.

-

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin® to calculate the pharmacokinetic parameters listed in Table 1.

Mechanism of Action and Signaling Pathway

MK-2894 exerts its therapeutic effects by antagonizing the EP4 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, PGE2, to the EP4 receptor primarily activates the Gsα subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[1] This signaling cascade is implicated in mediating inflammatory responses. MK-2894 blocks this initial step, thereby inhibiting the downstream signaling events. There is also evidence that the EP4 receptor can couple to other signaling pathways, including Gαi and β-arrestin.[5]

Experimental Workflow for Pharmacokinetic Studies

References

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-2894: A Technical Guide to its Regulation of cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2894 is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor, a G protein-coupled receptor (GPCR), is primarily activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Upon activation, the EP4 receptor predominantly couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is implicated in various physiological and pathophysiological processes, making the EP4 receptor an attractive therapeutic target. MK-2894, by blocking the action of PGE2 at the EP4 receptor, effectively inhibits this downstream cAMP signaling. This technical guide provides an in-depth overview of the regulation of cAMP accumulation by MK-2894, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Core Mechanism of Action: Inhibition of cAMP Accumulation

MK-2894 exerts its pharmacological effect by competitively binding to the EP4 receptor, thereby preventing the binding of the endogenous agonist PGE2. This blockade of the receptor inhibits the Gαs-mediated activation of adenylyl cyclase, leading to a reduction in the intracellular accumulation of cAMP.[1]

Signaling Pathway of PGE2-induced cAMP Accumulation and its Inhibition by MK-2894

References

The EP4 Receptor: A Pivotal Mediator in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that has emerged as a critical player in the complex interplay of signaling pathways that govern inflammation. As a primary receptor for prostaglandin E2 (PGE2), a key lipid mediator, the EP4 receptor's multifaceted role in various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, has positioned it as a promising therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the EP4 receptor's function in inflammatory diseases, its signaling cascades, and the experimental methodologies used to investigate its activity.

Core Signaling Pathways of the EP4 Receptor

The EP4 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream transcription factors, including the cAMP-response element-binding protein (CREB).[4]

Beyond the canonical Gs/cAMP/PKA pathway, the EP4 receptor can also engage alternative signaling cascades that contribute to its diverse biological functions. Activation of the EP4 receptor can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3][4][5][6] Furthermore, the EP4 receptor can signal through β-arrestin-mediated pathways. One such pathway involves the interaction with the EP4 receptor-associated protein (EPRAP), which can suppress the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[5][7]

The differential activation of these signaling pathways can lead to either pro- or anti-inflammatory responses, depending on the cellular context and the specific inflammatory milieu.

Role of the EP4 Receptor in Key Inflammatory Diseases

Rheumatoid Arthritis

In rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the EP4 receptor plays a predominantly pro-inflammatory role.[8][9] Studies using animal models of RA have demonstrated that genetic deletion or pharmacological antagonism of the EP4 receptor leads to a significant reduction in disease severity, inflammation, and joint damage.[8][9][10] EP4 receptor activation on macrophages and fibroblast-like synoviocytes contributes to the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as matrix metalloproteinases that mediate cartilage and bone degradation.[8][9][11]

| Experimental Model | Intervention | Key Findings | Reference |

| Collagen Antibody-Induced Arthritis (CAIA) in mice | EP4 receptor knockout (EP4-/-) | Decreased incidence and severity of arthritis; Reduced circulating IL-6 and serum amyloid A levels; Reduced bone destruction and proteoglycan loss. | [8][9] |

| Collagen-Induced Arthritis (CIA) in mice | EP4 antagonist (ER-819762) | Suppressed Th1 and Th17 cytokine production; Ameliorated clinical signs of arthritis. | [3] |

| Adjuvant-Induced Arthritis (AIA) in rats | EP4 antagonist (Compound 2 or CJ-023,423) | Reduced paw swelling. | [12] |

Inflammatory Bowel Disease

The role of the EP4 receptor in inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is more complex and appears to be context-dependent. Some studies suggest a protective and anti-inflammatory role for EP4 signaling in the gut.[5] Activation of the EP4 receptor can promote intestinal epithelial barrier function and mucosal healing.[5][13] In certain experimental models of colitis, EP4 receptor knockout mice exhibit more severe disease, while treatment with EP4 agonists ameliorates inflammation.[5][14]

However, other evidence points towards a pro-inflammatory function, particularly through the promotion of Th17 cell differentiation, which is implicated in IBD pathogenesis.[5] The expression of the EP4 receptor is upregulated in the inflamed mucosa of IBD patients and in animal models of colitis.[13][15]

| Experimental Model | Intervention | Key Findings | Reference |

| Dextran Sodium Sulfate (DSS)-Induced Colitis in mice | EP4 receptor knockout (EP4-/-) | Increased susceptibility to colitis; Defective colon mucosa barrier function. | [5][14] |

| DSS-Induced Colitis in mice | EP4 agonist (ONO-AE1-734) | Ameliorated severe colitis. | [14] |

| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in mice | EP4 agonist (PGE1-OH) | Aggravated colitis and reduced survival. | [7] |

Multiple Sclerosis

In the context of multiple sclerosis (MS), an autoimmune disease of the central nervous system, the EP4 receptor exhibits dual functions. During the initial immunization phase of experimental autoimmune encephalomyelitis (EAE), an animal model of MS, EP4 signaling appears to be pro-inflammatory by facilitating the generation of pathogenic Th1 and Th17 cells.[16][17] Antagonism of the EP4 receptor during this phase can suppress disease development.[16][17]

Conversely, during the effector phase of the disease, EP4 receptor activation has been shown to be protective by attenuating the permeability of the blood-brain barrier and limiting the infiltration of inflammatory cells into the central nervous system.[16][17]

| Experimental Model | Intervention | Timing of Intervention | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | EP4 receptor knockout (EP4-/-) | - | Significant suppression of EAE. | [16][17] |

| EAE in mice | EP4 antagonist (ONO-AE3-208) | During immunization phase | Suppressed generation of antigen-specific Th1 and Th17 cells; Reduced EAE severity. | [16][17] |

| EAE in mice | EP4 agonist (ONO-AE1-329) | At EAE onset | Delayed and suppressed disease progression; Inhibited increase in blood-brain barrier permeability. | [16][17] |

Key Experimental Protocols

In Vitro Assays

1. cAMP Measurement Assay:

This assay is fundamental for assessing the activation of the EP4 receptor, which is primarily coupled to the Gs protein and stimulates cAMP production.

-

Principle: Cells expressing the EP4 receptor are stimulated with a test compound (agonist or antagonist). The intracellular cAMP levels are then quantified using methods such as competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or bioluminescence resonance energy transfer (BRET).[18][19][20]

-

Protocol Outline:

-

Seed cells (e.g., HEK293 cells transiently or stably expressing the EP4 receptor) in a 96-well plate.

-

Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound (agonist) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available assay kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

2. β-Arrestin Recruitment Assay:

This assay measures the recruitment of β-arrestin to the activated EP4 receptor, providing insights into a G-protein-independent signaling pathway.

-

Principle: This assay often utilizes BRET or enzyme complementation technologies. The EP4 receptor is tagged with a luciferase or one fragment of an enzyme, and β-arrestin is tagged with a fluorescent protein or the other enzyme fragment. Upon agonist stimulation, the proximity of the two tagged proteins results in a measurable signal.

-

Protocol Outline:

-

Co-transfect cells with constructs encoding the tagged EP4 receptor and β-arrestin.

-

Seed the transfected cells in a suitable microplate.

-

Add the test compound.

-

Measure the BRET or luminescence signal over time using a plate reader.

-

Analyze the data to determine the potency and efficacy of the compound in inducing β-arrestin recruitment.

-

In Vivo Models

1. Collagen-Induced Arthritis (CIA) in Mice:

A widely used model for studying the pathogenesis of rheumatoid arthritis.

-

Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant (CFA) induces an autoimmune response that leads to the development of inflammatory arthritis resembling human RA.

-

Protocol Outline:

-

Immunization: On day 0, inject mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

Booster: On day 21, administer a booster injection of type II collagen in incomplete Freund's adjuvant.

-

Disease Assessment: Monitor mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., assessing paw swelling, erythema, and joint rigidity).

-

Treatment: Administer test compounds (e.g., EP4 antagonists) orally or via injection, typically starting before or at the onset of clinical signs.

-

Histological Analysis: At the end of the study, collect joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-6) and other biomarkers.

-

2. Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice:

A model for inducing acute or chronic colitis that shares features with human IBD.

-

Principle: Administration of DSS in the drinking water disrupts the intestinal epithelial barrier, leading to inflammation driven by the luminal microbiota.

-

Protocol Outline:

-

Induction: Provide mice with drinking water containing a specific concentration of DSS (e.g., 2-5%) for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic models, multiple cycles of DSS administration can be used.

-

Monitoring: Monitor mice daily for weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

Treatment: Administer test compounds (e.g., EP4 agonists or antagonists) throughout the DSS administration period.

-

Endpoint Analysis: At the end of the study, collect the colon to measure its length (shortening is a sign of inflammation), and take tissue samples for histological analysis of inflammation and mucosal damage. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.

-

Conclusion

The EP4 receptor stands as a pivotal node in the intricate network of inflammatory signaling. Its dual capacity to both promote and suppress inflammation, depending on the specific disease context and cellular environment, underscores the complexity of PGE2-mediated effects. The development of selective EP4 receptor modulators, both agonists and antagonists, holds significant therapeutic promise for a range of inflammatory disorders. A thorough understanding of the EP4 receptor's signaling pathways and its context-dependent roles, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the successful translation of these promising therapeutic strategies into clinical applications.

References

- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis [jci.org]

- 10. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of EP4 receptor and prostaglandin transporter in prostaglandin E2-induced alteration in colonic epithelial barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Dual roles of PGE2-EP4 signaling in mouse experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual roles of PGE2-EP4 signaling in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. caymanchem.com [caymanchem.com]

- 20. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]

Preclinical Profile of MK-2894: A Potent and Selective EP4 Receptor Antagonist for Arthritis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of arthritis, contributing to pain, inflammation, and joint destruction. Its effects are mediated through four E-prostanoid (EP) receptors, with the EP4 receptor playing a crucial role in driving the inflammatory cascade in arthritic conditions. MK-2894 is a potent, selective, and orally active antagonist of the EP4 receptor, demonstrating significant anti-inflammatory and analgesic properties in preclinical models of arthritis. This technical guide provides a comprehensive overview of the preclinical data on MK-2894, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies, to support further research and development in the field of arthritis therapeutics.

Introduction: The Role of the EP4 Receptor in Arthritis

Rheumatoid arthritis (RA) and osteoarthritis (OA) are chronic inflammatory joint diseases characterized by synovial inflammation, cartilage degradation, and bone erosion. Prostaglandin E2 (PGE2) levels are elevated in the synovial fluid of arthritic joints and contribute significantly to the disease pathology. The biological actions of PGE2 are mediated by four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1]

The EP4 receptor, coupled to Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway is implicated in a variety of pro-inflammatory processes within the joint, including:

-

Induction of pro-inflammatory cytokines: PGE2-EP4 signaling can enhance the production of inflammatory mediators.[3]

-

T-cell differentiation and expansion: The EP4 receptor is involved in promoting Th1 differentiation and Th17 cell expansion, key players in the autoimmune response in rheumatoid arthritis.[4]

-

Osteoclastogenesis and bone resorption: EP4 signaling in fibroblasts can upregulate RANKL, a key factor in osteoclast formation and subsequent bone erosion.[5]

Selective antagonism of the EP4 receptor presents a promising therapeutic strategy to mitigate the detrimental effects of PGE2 in arthritis while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[6] MK-2894 has emerged as a leading second-generation EP4 antagonist with a favorable preclinical profile.[6]

Mechanism of Action of MK-2894

MK-2894 is a potent and selective antagonist of the human EP4 receptor. It competitively binds to the receptor, inhibiting the binding of PGE2 and subsequently blocking the downstream signaling cascade. The primary mechanism of action involves the inhibition of PGE2-induced cAMP accumulation in cells expressing the EP4 receptor.[6][7]

Signaling Pathway

The binding of PGE2 to the EP4 receptor activates the Gαs subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These effectors phosphorylate downstream targets, leading to the transcriptional regulation of genes involved in inflammation and immune responses. MK-2894 blocks the initial step of this cascade by preventing PGE2 from binding to the EP4 receptor.

Quantitative Preclinical Data

The preclinical efficacy of MK-2894 has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

Table 1: In Vitro Activity of MK-2894

| Assay Type | Cell Line | Parameter | Value | Reference |

| Radioligand Binding Assay | HEK293 (human EP4) | Ki | 0.56 nM | [6][7] |

| Functional Antagonism (cAMP) | HEK293 (human EP4) | IC50 | 2.5 nM | [6][7] |

| Functional Antagonism (cAMP) | HWB (human) | IC50 | 11 nM | [7] |

Table 2: In Vivo Efficacy of MK-2894 in Rat Adjuvant-Induced Arthritis (AIA) Model

| Parameter | Dosing Regimen | Result | Reference |

| Inhibition of Chronic Paw Swelling | 0.1 - 10 mg/kg/day (oral, 5 days) | ED50 = 0.02 mg/kg/day | [7] |

| Complete Inhibition of Secondary Paw Swelling | 0.1 mg/kg/day (oral, 5 days) | ED100 at a plasma concentration of 4 nM | [7] |

Table 3: Pharmacokinetic Profile of MK-2894

| Species | Administration | Bioavailability (F) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (T1/2) (h) | Cmax (µM) | Reference |

| Mouse | Oral (10 mg/kg) | 21% | 23 | 7.6 | 15 | 1.4 | [7] |

| Rat | Oral (20 mg/kg) | 29% | 9.2 | 2.6 | 4.5 | 4.5 | [7] |

| Dog | Oral (5 mg/kg) | 32% | 23 | 0.91 | 8.8 | 3.3 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of MK-2894.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of MK-2894 for the human EP4 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the human EP4 receptor.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, 1.8 nM [3H]-PGE2 (radioligand), and varying concentrations of MK-2894. For non-specific binding, 5 µM of unlabeled PGE2 is added.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature.

-

Filtration: The reaction mixture is filtered through a GF/C 96-well filter plate pre-coated with 0.33% polyethyleneimine.

-

Washing: The filter plate is washed with wash buffer (50 mM HEPES, pH 7.4, 0.5% BSA).

-

Detection: Scintillation cocktail is added to the wells, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation.

Objective: To determine the functional antagonist activity (IC50) of MK-2894 by measuring its ability to inhibit PGE2-induced cAMP production.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured in DMEM supplemented with 10% FBS.

-

Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

-

Antagonist Treatment: Cells are pre-incubated with varying concentrations of MK-2894 for a specified time (e.g., 30 minutes).

-

Agonist Stimulation: Cells are then stimulated with an EC80 concentration of PGE2 for 20 minutes at room temperature.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[8][9]

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the MK-2894 concentration.

In Vivo Arthritis Models

Objective: To evaluate the anti-inflammatory efficacy of MK-2894 in a well-established model of chronic arthritis.

Protocol:

-

Animals: Male Lewis or Sprague-Dawley rats are typically used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.[10]

-

Drug Administration: Oral administration of MK-2894 (e.g., 0.1, 1, 10 mg/kg/day) or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Clinical Assessment: The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation (e.g., erythema, swelling) in the paws.[10]

-

Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines.

Conclusion and Future Directions

The preclinical data for MK-2894 strongly support its development as a novel therapeutic agent for arthritis. Its high potency and selectivity for the EP4 receptor, coupled with its oral bioavailability and significant efficacy in a robust animal model of arthritis, highlight its potential to offer a targeted and well-tolerated treatment option.

Future preclinical research should focus on:

-

Efficacy in other arthritis models: Evaluating MK-2894 in collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models would provide a more comprehensive understanding of its anti-arthritic effects.[11]

-

Combination therapy: Investigating the synergistic effects of MK-2894 with existing disease-modifying antirheumatic drugs (DMARDs) could reveal enhanced therapeutic benefits.

-

Long-term safety and toxicology: Comprehensive long-term safety and toxicology studies are essential to support its transition to clinical development.

-

Biomarker discovery: Identifying biomarkers that correlate with the therapeutic response to MK-2894 could aid in patient stratification and monitoring in future clinical trials.

References

- 1. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]